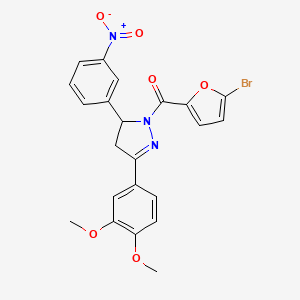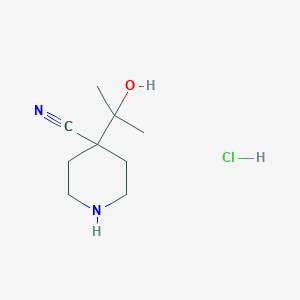
4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2490404-02-7 . It has a molecular weight of 204.7 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 204.7 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Pharmaceutical Development
EN300-27114627 is a piperidine derivative, a class of compounds extensively used in pharmaceutical development. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be explored for its potential in developing new medications targeting various diseases, leveraging its structural properties to enhance drug efficacy and safety.
Cancer Research
Piperidine derivatives have shown significant promise in cancer research. EN300-27114627 could be investigated for its cytotoxic effects on cancer cells. Studies have demonstrated that modifications on the piperidine ring can enhance the compound’s ability to inhibit cancer cell proliferation . This makes it a valuable candidate for developing new anticancer agents, particularly in targeting specific cancer cell lines.
Neuropharmacology
The piperidine structure is crucial in neuropharmacology, where it is used to design compounds that interact with the central nervous system. EN300-27114627 could be studied for its potential effects on neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a promising candidate for neuropharmacological research .
Synthetic Chemistry
In synthetic chemistry, EN300-27114627 can serve as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of new compounds. Researchers can explore its use in developing novel synthetic pathways and methodologies, contributing to advancements in organic chemistry .
Antimicrobial Agents
Piperidine derivatives have been investigated for their antimicrobial properties. EN300-27114627 could be evaluated for its effectiveness against bacterial, fungal, and viral pathogens. By modifying its chemical structure, researchers can enhance its antimicrobial activity, potentially leading to the development of new antibiotics and antiviral drugs .
Material Science
Beyond biological applications, EN300-27114627 can be explored in material science. Its chemical properties may allow it to be used in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. This can have applications in various industries, including electronics, aerospace, and automotive .
作用機序
Safety and Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORRQMLYRXKNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCNCC1)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

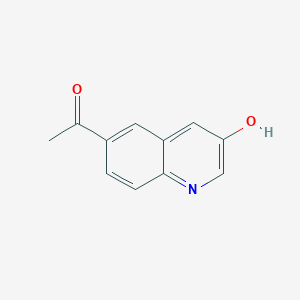
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)
![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)
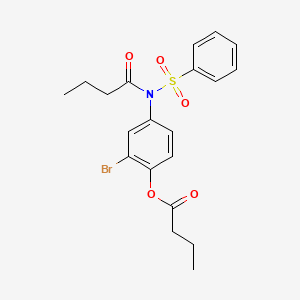


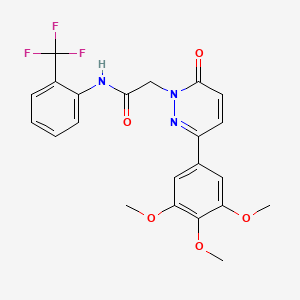
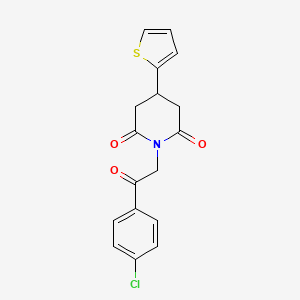
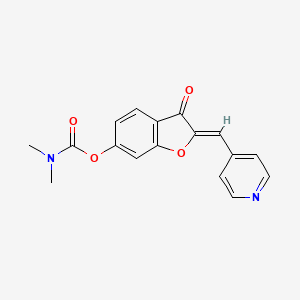
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)
